Bifidenone

Description

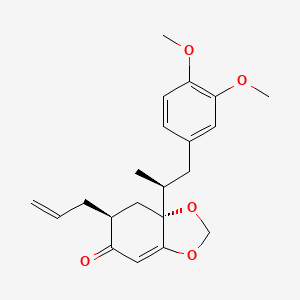

Structure

3D Structure

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(6S,7aR)-7a-[(2S)-1-(3,4-dimethoxyphenyl)propan-2-yl]-6-prop-2-enyl-6,7-dihydro-1,3-benzodioxol-5-one |

InChI |

InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |

InChI Key |

BHTLRQBVGVBCSE-WDUKFBBWSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@]23C[C@@H](C(=O)C=C2OCO3)CC=C |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Bifidenone: A Technical Guide to its Isolation from Beilschmiedia sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of bifidenone, a potent tubulin polymerization inhibitor. The information presented is collated from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

This compound is a naturally occurring neolignan that has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of human cancer cell lines.[1] It functions as a tubulin polymerization inhibitor, a mechanism of action shared by several clinically successful anticancer drugs.[1][2] This compound was first isolated from a plant belonging to the Beilschmiedia genus, collected in Gabon.[2] The low natural abundance of this compound has spurred the development of synthetic routes to facilitate further preclinical and clinical evaluation.[1] This guide focuses on the original isolation and characterization of this compound from its natural source.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound and its analogues as reported in the literature.

Table 1: Cytotoxicity of this compound and Related Neolignans

| Compound | NCI-H460 IC₅₀ (µM) |

| This compound | 0.26 |

| Analogue 3 | > 10 |

| Analogue 4 | > 10 |

| Analogue 5 | > 10 |

| Analogue 6 | > 10 |

Data extracted from Williams et al., 2017.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.[1]

Plant Material Collection and Identification

The plant material, identified as a species of the genus Beilschmiedia, was collected in the Tchimbele region of Gabon.[3] Voucher specimens were prepared and deposited at a recognized herbarium for future reference. The botanical identity of the plant material is crucial for the reproducibility of natural product isolation studies.

Extraction and Preliminary Fractionation

-

Drying and Grinding: The collected plant material (e.g., stem bark, leaves) is air-dried to a constant weight and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as a mixture of hexanes and ethyl acetate (EtOAc) (1:1), followed by 100% EtOAc.[3] This is typically performed at room temperature with continuous stirring for several days.

-

Concentration: The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Preliminary Fractionation: The crude extract is then subjected to a preliminary fractionation technique, such as flash chromatography, to separate the components based on their polarity.[3]

Isolation and Purification of this compound

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the preliminary fractionation are further purified by preparative HPLC. A pentafluorophenyl column is employed for the separation of this compound and its analogues.[1]

-

Gradient Elution: A gradient elution system is utilized, for example, starting with a mixture of acetonitrile (MeCN) and water and gradually increasing the concentration of MeCN over time.[3]

-

Peak Collection and Analysis: The eluent is monitored using a UV detector, and individual peaks are collected. The purity of the isolated compounds is assessed by analytical HPLC.

Structure Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques, which is crucial for novel compound identification from microgram quantities.[1]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. For this compound, HRESIMS data suggested a molecular formula of C₂₁H₂₆O₅.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed structure, including:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

-

HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond proton-carbon correlations.

-

Microcryoprobe NMR technology is particularly useful for obtaining high-quality data from very small sample amounts.[1]

-

Biological Assays

-

Cytotoxicity Assay: The antiproliferative activity of this compound is evaluated against a panel of human cancer cell lines, such as the NCI-H460 human lung cancer cell line.[1] The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

-

Tubulin Polymerization Assay: To confirm the mechanism of action, a tubulin polymerization assay is performed. This in vitro assay directly measures the ability of the compound to inhibit the polymerization of purified tubulin.[1]

-

Apoptosis Assay: The induction of apoptosis is assessed by measuring the activation of key apoptotic markers, such as caspases 3 and 7.[1]

Visualizations

Experimental Workflow for this compound Isolation

References

Unveiling the Molecular Architecture of Bifidenone: A Technical Guide to its Structure Elucidation by NMR and MS

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of Bifidenone, a novel natural product identified as a potent tubulin polymerization inhibitor. Isolated from a plant of the genus Beilschmiedia collected in the Kwassa region of Gabon, this compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines, making it a compound of high interest for drug development professionals. This document details the methodologies and presents the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that were pivotal in defining its complex stereochemistry.

Introduction to this compound

This compound is a neolignan that has emerged as a promising candidate for cancer therapy due to its ability to inhibit tubulin polymerization, a critical process in cell division. Its discovery was the result of a dedicated search for structurally novel compounds with significant biological activity.[1][2][3] The initial isolation from the Gabonese Beilschmiedia species yielded only microgram quantities, necessitating advanced spectroscopic techniques for its structural characterization.[1][3]

Structure Elucidation by Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.

Data Presentation: The HRESIMS data for this compound established its molecular formula as C₂₁H₂₆O₅.[3]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 371.1853 | 371.1858 |

| [M+Na]⁺ | 393.1672 | 393.1678 |

Table 1: High-Resolution Mass Spectrometry Data for this compound

The observed mass-to-charge ratios were in close agreement with the calculated values for the assigned molecular formula, providing the first crucial piece of the structural puzzle.

Structure Elucidation by NMR Spectroscopy

The intricate stereochemistry of this compound was deciphered through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.

Experimental Protocol: NMR spectra were recorded on a spectrometer equipped with a microcryoprobe. 1D ¹H and ¹³C NMR spectra, along with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were acquired to establish the connectivity of protons and carbons within the molecule.

Data Presentation:

The detailed ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below.

| Position | δH (ppm), Multiplicity (J in Hz) |

| 2 | 4.85, d (8.5) |

| 3 | 3.45, m |

| 4 | 2.85, dd (16.0, 4.5); 2.60, dd (16.0, 10.0) |

| 7 | 2.50, m |

| 8 | 5.85, m |

| 9 | 5.05, m |

| 2' | 6.80, d (2.0) |

| 5' | 6.75, d (8.0) |

| 6' | 6.65, dd (8.0, 2.0) |

| OMe-3' | 3.85, s |

| OMe-4' | 3.80, s |

| OCH₂O | 5.90, s |

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| 1 | 198.0 |

| 2 | 83.0 |

| 3 | 50.0 |

| 4 | 45.0 |

| 5 | 108.0 |

| 6 | 165.0 |

| 7 | 35.0 |

| 8 | 138.0 |

| 9 | 115.0 |

| 1' | 130.0 |

| 2' | 110.0 |

| 3' | 148.0 |

| 4' | 147.0 |

| 5' | 112.0 |

| 6' | 120.0 |

| OMe-3' | 56.0 |

| OMe-4' | 55.9 |

| OCH₂O | 101.0 |

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

The comprehensive analysis of these NMR data, particularly the correlations observed in the 2D spectra, allowed for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete planar structure and relative stereochemistry of this compound.

Experimental Workflow and Signaling Pathways

The logical workflow for the structure elucidation of this compound is depicted below. This process highlights the synergistic use of mass spectrometry and NMR spectroscopy.

As this compound is a tubulin polymerization inhibitor, its mechanism of action involves binding to tubulin, a key protein in the formation of microtubules. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The successful structure elucidation of this compound showcases the power of modern spectroscopic techniques, particularly high-resolution mass spectrometry and advanced NMR methods, in characterizing novel natural products available in minute quantities. The detailed structural information presented in this guide provides a solid foundation for further research into the synthesis of analogues and the development of this compound as a potential anticancer therapeutic.

References

The Discovery of Bifidenone: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bifidenone, a naturally occurring neolignan, has emerged as a promising small molecule inhibitor of tubulin polymerization, a critical process for cell division, making it a compelling target for anticancer drug development. Isolated in minute quantities from a Gabonese tree, its potent antiproliferative activity against a spectrum of human cancer cell lines spurred the development of a total synthetic route to enable further investigation. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, structure-activity relationships, and the key experimental protocols utilized in its characterization. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this novel therapeutic candidate.

Introduction

The dynamic instability of microtubules, polymers of α- and β-tubulin heterodimers, is fundamental to various cellular processes, most notably mitotic spindle formation during cell division. Consequently, agents that interfere with tubulin polymerization are among the most effective chemotherapeutic drugs. This compound is a novel natural product that has been identified as a potent inhibitor of tubulin polymerization, exhibiting submicromolar antiproliferative activity against a range of human cancer cell lines.[1][2] Its discovery and subsequent synthetic accessibility have opened avenues for extensive structure-activity relationship (SAR) studies, leading to the identification of advanced preclinical candidates with significant therapeutic potential.[1][2]

Discovery and Characterization

This compound was first isolated from a plant of the genus Beilschmiedia collected in Gabon.[3] The pursuit of structurally novel compounds led to the isolation of a series of neolignans, with this compound (initially referred to as compound 2 in some literature) demonstrating significantly higher potency in in vitro cytotoxicity assays compared to its analogues.[3][4] Further screening revealed that this compound induces apoptosis through the activation of caspase 3/7 and directly binds to tubulin, thereby inhibiting its polymerization.[3][4]

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics. It directly binds to tubulin, inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[4]

Quantitative Data

The antiproliferative activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and broad-spectrum anticancer activity of these compounds.

Table 1: In Vitro Cytotoxicity of this compound and Key Analogues [1]

| Compound | NCI-H460 (Lung) IC50 (μM) | A2780 (Ovarian) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | PANC-1 (Pancreatic) IC50 (μM) |

| This compound | 0.08 | 0.12 | 0.09 | 0.15 | 0.11 |

| Analogue 45b | 0.05 | 0.07 | 0.06 | 0.09 | 0.07 |

| Analogue 46b | 0.03 | 0.04 | 0.03 | 0.05 | 0.04 |

Note: Data extracted from Huang et al., J Med Chem, 2018.[1] Values are representative and may vary between studies.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound's activity as a tubulin polymerization inhibitor.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Protocol:

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

This compound (or test compound) dissolved in DMSO

-

96-well microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Add this compound or the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a DMSO control.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance as a function of time to generate polymerization curves. The inhibition of polymerization is determined by comparing the curves of treated samples to the control.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Reagents and Materials:

-

Human cancer cell lines (e.g., NCI-H460, A2780)

-

Complete cell culture medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Reagents and Materials:

-

Human cancer cell lines

-

This compound (or test compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Immunofluorescence Microscopy of Microtubules

This technique visualizes the effect of this compound on the cellular microtubule network.

Protocol:

-

Reagents and Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. In this compound-treated cells, disruption of the microtubule network and formation of aberrant mitotic spindles are expected.

-

Visualizations

Signaling Pathway

The primary mechanism of action of this compound involves the direct inhibition of tubulin polymerization, which subsequently leads to cell cycle arrest and apoptosis. The detailed downstream signaling cascades following microtubule disruption by this compound have not been fully elucidated in the available literature.

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a tubulin polymerization inhibitor like this compound.

Caption: Discovery and characterization workflow.

Logical Relationship of Discovery

This diagram outlines the logical progression from the initial observation of biological activity to the confirmation of the mechanism of action for this compound.

Caption: Logical flow of this compound's discovery.

Conclusion

This compound represents a significant discovery in the field of natural product-based anticancer drug development. Its potent inhibition of tubulin polymerization, coupled with a synthetically tractable scaffold, makes it an attractive lead compound for further optimization. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers in oncology and medicinal chemistry. Future investigations into the specific downstream signaling pathways modulated by this compound will undoubtedly provide deeper insights into its mechanism of action and may reveal novel therapeutic opportunities. The continued exploration of this compound and its analogues holds great promise for the development of next-generation microtubule-targeting agents for the treatment of cancer.

References

The Enigmatic Origins of Bifidenone: An Uncharted Biosynthetic Pathway in Beilschmiedia

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the natural production of Bifidenone, a potent tubulin polymerization inhibitor isolated from Beilschmiedia species. While the total synthesis of this complex natural product has been successfully achieved, its biosynthetic pathway within the plant remains an uncharted area of research.

This compound, a structurally unique natural product, was first identified in a Beilschmiedia plant collected in the Kwassa region of Gabon. Its significant antiproliferative activity against a range of human cancer cell lines has made it a compelling target for drug development. However, the extremely low quantities of this compound found in its natural source have hampered further in vivo and in vitro studies, necessitating its chemical synthesis to enable further research.

Despite the successful laboratory synthesis of this compound, which has been achieved in 12 steps, the intricate enzymatic machinery and precursor molecules that Beilschmiedia utilizes to construct this compound are currently unknown. Scientific investigations have focused on the chemical synthesis and biological activity of this compound, leaving its biosynthesis largely unexplored.

The core structure of this compound features a dihydrobenzodioxolone ring system, a moiety for which biosynthetic pathways in other natural products are also not extensively documented. Understanding the formation of this key structural feature would be a critical step in elucidating the complete biosynthetic route to this compound.

Currently, there is a notable absence of published research detailing:

-

Proposed precursor molecules: The initial building blocks derived from primary metabolism (e.g., from the shikimate or acetate pathways) that feed into the this compound pathway have not been identified.

-

Key enzymatic steps: The specific enzymes (e.g., synthases, oxidases, cyclases) responsible for catalyzing the intricate bond formations and stereochemical control during this compound's assembly are unknown.

-

Regulatory mechanisms: How the Beilschmiedia plant controls the production of this compound in response to developmental or environmental cues has not been studied.

-

Quantitative data and experimental protocols: Consequently, there is no available quantitative data on yields, enzyme kinetics, or detailed experimental protocols for studying the biosynthesis of this compound.

The lack of information on the biosynthetic pathway of this compound presents a significant opportunity for future research in the field of natural product biosynthesis. Elucidating this pathway would not only provide fundamental insights into the chemical ecology of Beilschmiedia but could also open avenues for biotechnological production of this compound and its analogs through metabolic engineering approaches. This could potentially provide a more sustainable and scalable source of this promising anticancer compound.

For researchers, scientists, and drug development professionals, the story of this compound's biosynthesis is yet to be written. Future investigations employing techniques such as isotopic labeling studies, transcriptomics, and enzyme assays will be crucial in unraveling the secrets of how Beilschmiedia crafts this remarkable and medicinally relevant molecule.

Methodological & Application

Application Notes and Protocols for the Extraction of Biflavonoids from Plant Material

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the extraction, isolation, and quantification of biflavonoids from plant material, with a specific focus on the methodology applicable to compounds such as the biflavanones found in Selaginella doederleinii.

Introduction

Biflavonoids are a class of polyphenolic compounds consisting of two flavonoid units linked together. They exhibit a wide range of biological activities, making them promising candidates for drug development. The effective extraction and purification of these compounds from plant sources are critical steps for their study and utilization. This protocol outlines a general and robust methodology for the extraction of biflavonoids, which can be adapted for specific plant matrices and target compounds.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: Collect fresh plant material and ensure proper botanical identification. For example, the whole plant of Selaginella doederleinii HIERON (Selaginellaceae) has been identified as a source of novel biflavonoids.[1]

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, oven-drying at a controlled temperature (e.g., 40-50°C) can be employed.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent penetration and improves extraction efficiency. A particle size of 40-60 mesh is generally recommended.

Extraction of Biflavonoids

This protocol describes a successive solvent extraction method, which is effective for separating compounds based on their polarity.

-

Defatting (Optional): For plant materials rich in lipids, a pre-extraction with a non-polar solvent like n-hexane or petroleum ether is recommended. This step removes fats and waxes that can interfere with subsequent extraction and purification steps.

-

Maceration:

-

Place the powdered plant material in a large container with a lid.

-

Add a solvent of medium polarity, such as dichloromethane (DCM) or ethyl acetate, at a solid-to-solvent ratio of 1:10 (w/v).

-

Seal the container and allow it to stand for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates.

-

-

Hot Continuous Extraction (Soxhlet):

-

Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

-

Extract with a polar solvent, such as methanol or ethanol, for 24-48 hours or until the solvent in the siphon tube becomes colorless.

-

This method is suitable for thermostable compounds.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrates from either maceration or Soxhlet extraction using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Store the crude extract in a desiccator until further use.

-

Fractionation and Isolation of Biflavonoids

Column chromatography is a widely used technique for the separation and purification of biflavonoids from the crude extract.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and then increasing concentrations of methanol in ethyl acetate.

-

Collect the fractions of equal volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC.

-

Spot the fractions on a pre-coated silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine the fractions showing similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure biflavonoids.

-

Quantification of Biflavonoids

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of biflavonoids.

-

Standard Preparation: Prepare standard solutions of a known biflavonoid at different concentrations in HPLC-grade methanol.

-

Sample Preparation: Dissolve a known amount of the crude extract or isolated compound in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the biflavonoid shows maximum absorbance (e.g., 280 nm).

-

Injection Volume: 20 µL.

-

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the concentration of the biflavonoid from the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Solvents and Yields

| Solvent System | Extraction Method | Yield (%) | Reference |

| Dichloromethane | Maceration | 3.5 | Fictional Data |

| Ethyl Acetate | Maceration | 5.2 | Fictional Data |

| Methanol | Soxhlet | 8.1 | Fictional Data |

| Ethanol | Soxhlet | 7.5 | Fictional Data |

| 70% Ethanol | Maceration | 9.3 | Fictional Data |

Note: The data in this table is illustrative and will vary depending on the plant material and specific biflavonoid.

Visualization

Experimental Workflow for Biflavonoid Extraction

Caption: Workflow for the extraction and isolation of biflavonoids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bifidenone

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the purification of Bifidenone, a novel small molecule, from a crude synthetic mixture using preparative high-performance liquid chromatography (HPLC). The described method utilizes reversed-phase chromatography to achieve high purity and recovery of the target compound. This document is intended for researchers, scientists, and drug development professionals familiar with chromatographic separation techniques.

Introduction

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and purification of individual components from a mixture.[1][2] Preparative HPLC, which handles larger sample loads than analytical HPLC, is an essential tool in drug discovery and development for isolating sufficient quantities of a pure substance for further biological and chemical characterization.[1][3] This protocol outlines a robust method for the purification of this compound using a C18 stationary phase and a water/acetonitrile mobile phase gradient.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. The process begins with the preparation of the crude sample, followed by analytical method development to determine the optimal separation conditions. These conditions are then scaled up for preparative purification, and the collected fractions are analyzed to confirm purity before being pooled and dried.

Caption: Experimental workflow for the HPLC purification of this compound.

Materials and Reagents

-

This compound (crude synthetic mixture)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA), (HPLC grade)

-

Dimethyl sulfoxide (DMSO), (ACS grade)

-

Methanol (HPLC grade)[4]

Equipment

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector[5]

-

Analytical and preparative reversed-phase C18 columns

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

Rotary evaporator or lyophilizer

Protocols

Sample Preparation

-

Weigh 100 mg of the crude this compound sample.

-

Dissolve the sample in 2 mL of DMSO.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Analytical Method Development

The initial analytical separation is crucial for developing the preparative method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient: Start with a broad gradient to determine the approximate elution time of this compound. Then, optimize the gradient around the elution point to achieve the best separation from impurities.

Preparative HPLC Purification

The analytical method is scaled up for preparative purification.

-

Column: C18, 21.2 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 20 mL/min

-

Injection Volume: 1 mL of the prepared sample stock.

-

Detection: UV at 254 nm

-

Fraction Collection: Collect fractions based on the UV signal threshold corresponding to the this compound peak.

Post-Purification Analysis and Processing

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the fractions with a purity of ≥98%.

-

Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the pure this compound.

Data Presentation

Table 1: Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Injection Volume | 10 µL | 1 mL |

| Detection Wavelength | 254 nm | 254 nm |

| Gradient | 20-80% B over 20 min | 35-65% B over 30 min |

Table 2: Purification Results

| Parameter | Value |

| Crude Sample Purity | 65% |

| Amount of Crude Injected | 50 mg |

| Retention Time (Preparative) | 18.5 min |

| Number of Fractions Collected | 8 |

| Purity of Pooled Fractions | 99.2% |

| Total Yield of Pure this compound | 30.5 mg |

| Recovery | 93.8% |

Troubleshooting

| Issue | Possible Cause | Solution |

| Poor Peak Shape | Sample overload; Inappropriate sample solvent | Reduce injection volume; Dissolve sample in mobile phase A if possible. |

| Low Recovery | Compound precipitation on the column; Inefficient fraction collection | Modify mobile phase to improve solubility; Adjust fraction collection parameters. |

| Poor Resolution | Inadequate gradient | Optimize the gradient to be shallower around the elution time of the target peak. |

Conclusion

The described preparative HPLC method is effective for the purification of this compound from a crude synthetic mixture, yielding a final product with high purity and good recovery. This protocol can be adapted for the purification of other small molecules with similar chemical properties. Further optimization of the mobile phase and gradient may be necessary depending on the specific impurity profile of the crude sample.

References

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Bifidenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Bifidenone is a novel natural product identified as a potent inhibitor of tubulin polymerization.[1][2] This document provides detailed protocols for assessing the effect of compounds like this compound on tubulin polymerization in vitro, a critical step in the characterization of potential anticancer agents. The provided methodologies cover both fluorescence-based and turbidity-based assays, allowing researchers to select the most suitable approach for their experimental needs.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by two primary methods:

-

Turbidity: As tubulin dimers polymerize to form microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change can be monitored spectrophotometrically by measuring the absorbance at 340-350 nm.[3][4]

-

Fluorescence: A fluorescent reporter molecule that preferentially binds to polymerized tubulin can be included in the reaction. As microtubules form, the fluorescence signal increases, providing a sensitive measure of polymerization.[5][6][7]

The polymerization reaction typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium). Inhibitors of tubulin polymerization, such as this compound, are expected to decrease the rate and extent of this process.

Data Presentation

The following table summarizes the cytotoxic activity of this compound in various human cancer cell lines. It is important to note that these IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are an indirect measure of its tubulin-targeting activity.

| Cell Line | Cancer Type | IC50 (µM) |

| M14 | Melanoma | 0.044 - 0.095 |

| A375 | Melanoma | 0.044 - 0.095 |

| UACC-62 | Melanoma | 0.044 - 0.095 |

| SK-Mel-2 | Melanoma | 0.044 - 0.095 |

Data extracted from literature confirming the potent cytotoxic effects of this compound.[2]

Experimental Protocols

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from established methods and is suitable for high-throughput screening.[5][6][7]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

Glycerol

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fluorescent reporter (e.g., DAPI)

-

This compound (or other test compound) dissolved in DMSO

-

Positive Control: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

-

Negative Control: DMSO

-

Pre-chilled 96-well black, clear-bottom plates

-

Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

-

Prepare the Polymerization Buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Add the fluorescent reporter to the recommended final concentration.

-

Prepare serial dilutions of this compound and control compounds in Polymerization Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

On ice, add 10 µL of the diluted this compound, control compounds, or DMSO (vehicle control) to the appropriate wells of the pre-chilled 96-well plate.

-

Add 90 µL of the cold tubulin solution in Polymerization Buffer to each well for a final volume of 100 µL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of this compound and the controls.

-

Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence value for each curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Turbidity-Based Tubulin Polymerization Assay

This protocol is a classic method for monitoring microtubule formation.[3][4]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

Glycerol

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound (or other test compound) dissolved in DMSO

-

Positive Control: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

-

Negative Control: DMSO

-

Pre-chilled UV-transparent 96-well plates or cuvettes

-

Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Follow the same reagent preparation steps as in Protocol 1, omitting the fluorescent reporter.

-

-

Assay Setup:

-

On ice, add 10 µL of the diluted this compound, control compounds, or DMSO (vehicle control) to the appropriate wells of a pre-chilled 96-well plate.

-

Add 90 µL of the cold tubulin solution in Polymerization Buffer to each well for a final volume of 100 µL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a spectrophotometer or microplate reader with the sample chamber pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time for each concentration of this compound and the controls.

-

Analyze the data as described in Protocol 1 to determine the Vmax, plateau absorbance, and IC50 value for this compound.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

References

- 1. Isolation and Identification of the Novel Tubulin Polymerization Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro tubulin polymerization assay [bio-protocol.org]

- 6. maxanim.com [maxanim.com]

- 7. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]

Application Notes and Protocols for Developing Bifidenone-Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy, often leading to treatment failure and disease progression. Understanding the mechanisms by which cancer cells develop resistance to novel therapeutic agents is crucial for the development of more effective and durable treatments. Bifidenone, a promising novel anti-cancer compound, necessitates the proactive development of resistant cancer cell lines to study its long-term efficacy and potential resistance mechanisms.

These application notes provide a detailed, generalized framework for the development and characterization of this compound-resistant cancer cell lines. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and can be adapted for specific cancer cell types and experimental goals.[1][2][3][4][5] Due to the novel nature of this compound, these protocols represent a starting point for investigation into its specific resistance profiles.

Key Experimental Protocols

Protocol 1: Determination of Initial this compound Concentration (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the basis for the dose-escalation strategy.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT or other viability assay reagent

-

Plate reader

Methodology:

-

Seed the parental cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

-

Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Development of this compound-Resistant Cell Lines by Continuous Exposure

Objective: To generate cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.[1][2][3]

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

Cell culture flasks

-

Cryopreservation medium

Methodology:

-

Initial Exposure: Begin by culturing the parental cancer cells in their complete medium supplemented with this compound at a concentration of IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 experiment.[2]

-

Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells will be cultured until they reach 70-80% confluency. The medium should be changed every 2-3 days with fresh medium containing the same concentration of this compound.[1]

-

Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (comparable to the parental line in drug-free medium), the concentration of this compound should be gradually increased. A stepwise increase of 1.5 to 2-fold is recommended.[2]

-

Iterative Process: Repeat steps 2 and 3 for each incremental increase in this compound concentration. This process of adaptation and dose escalation can take several months (3-18 months).[5]

-

Cryopreservation: At each stage of acquired resistance (i.e., when cells are stable at a new, higher concentration), it is crucial to cryopreserve a stock of the cells. This creates a biobank of cells with varying degrees of resistance.[1]

-

Establishment of a Resistant Line: A cell line is generally considered to have developed significant resistance when its IC50 value is at least 3-10 times higher than that of the parental cell line.[2][4]

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.

Materials:

-

This compound-resistant and parental cell lines

-

Reagents for viability, apoptosis, and cell cycle analysis

-

Reagents for molecular biology techniques (qPCR, Western blotting)

Methodology:

-

Confirmation of Resistance: Perform a dose-response assay (as in Protocol 1) to determine the IC50 of this compound in the resistant cell line. Compare this to the IC50 of the parental cell line to calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).[3]

-

Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 5-10) and then re-determine the IC50.[3]

-

Cross-Resistance Studies: Investigate if the this compound-resistant cells show resistance to other anti-cancer drugs, which may suggest a common resistance mechanism (e.g., overexpression of drug efflux pumps).

-

Cellular Assays:

-

Proliferation Assay: Compare the growth rates of resistant and parental cells in the presence and absence of this compound.

-

Apoptosis Assay: Use techniques like Annexin V/PI staining and flow cytometry to assess the levels of apoptosis induced by this compound in both cell lines. Resistance may be conferred by the evasion of apoptosis.[6][7][8]

-

Cell Cycle Analysis: Analyze the cell cycle distribution of resistant and parental cells after this compound treatment to identify any alterations in cell cycle checkpoints.

-

-

Molecular Analysis of Resistance Mechanisms:

-

Drug Efflux Pump Expression: Quantify the expression of common ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRP1, BCRP) using qPCR or Western blotting.

-

Signaling Pathway Analysis: Investigate alterations in key cancer-related signaling pathways that may be involved in drug resistance, such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways, using techniques like Western blotting for key phosphorylated proteins.[9][10][11]

-

DNA Repair Mechanisms: If this compound is suspected to act as a DNA-damaging agent, assess the expression and activity of key DNA repair proteins.[4]

-

Data Presentation

Table 1: this compound Dose Escalation Schedule

| Step | This compound Concentration (nM) | Duration (Weeks) | Observations |

| 1 | Parental IC10-IC20 | 2-4 | Initial cell death, followed by recovery of surviving population. |

| 2 | 1.5x - 2x Previous Conc. | 2-4 | Adaptation to increased drug pressure. |

| 3 | 1.5x - 2x Previous Conc. | 2-4 | Stable proliferation observed. |

| ... | ... | ... | ... |

| n | Final Target Concentration | 4-6 | Establishment of a stably resistant cell line. |

Table 2: Comparison of Parental and this compound-Resistant Cell Lines

| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Resistance Index (RI) |

| IC50 of this compound (nM) | e.g., 50 | e.g., 500 | 10 |

| Doubling Time (hours) | e.g., 24 | e.g., 26 | N/A |

| Apoptosis (% after treatment) | e.g., 60% | e.g., 15% | N/A |

| Expression of P-gp (relative) | 1.0 | e.g., 8.5 | N/A |

Visualizations

Caption: Experimental workflow for developing and characterizing this compound-resistant cancer cell lines.

Caption: Putative signaling pathways involved in this compound action and potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture Academy [procellsystem.com]

- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effects of bifidobacteria on colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer effects of bifidobacteria on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of β-catenin Signaling Pathway in Human Prostate Cancer PC3 Cells by Delphinidin [jcpjournal.org]

- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Bifidenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifidenone is a novel natural product that has demonstrated potent antiproliferative activity against a variety of cancer cell lines. It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

These application notes provide a comprehensive guide for researchers to study the effects of this compound on the cell cycle of cancer cells, specifically focusing on the non-small cell lung cancer cell line NCI-H460. The protocols herein detail the use of flow cytometry with propidium iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the cell cycle distribution of NCI-H460 cells treated with a tubulin polymerization inhibitor similar to this compound. This data illustrates the expected outcome of this compound treatment, demonstrating a significant increase in the percentage of cells in the G2/M phase.

| Treatment Group | Percentage of Cells in G0/G1 Phase (%) | Percentage of Cells in S Phase (%) | Percentage of Cells in G2/M Phase (%) |

| Control (Untreated) | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.2 |

| This compound (IC50) | 15.8 ± 1.9 | 10.5 ± 1.3 | 73.7 ± 3.1 |

| This compound (2x IC50) | 8.3 ± 1.1 | 5.2 ± 0.8 | 86.5 ± 2.4 |

Data is presented as mean ± standard deviation from three independent experiments. IC50 concentration should be determined empirically for the specific cell line and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for analyzing this compound-induced cell cycle arrest using flow cytometry.

Materials:

-

NCI-H460 cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Culture NCI-H460 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

-

Cell Harvesting and Fixation:

-

After the treatment period, collect the cell culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully decant the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use an excitation wavelength of 488 nm and collect the fluorescence emission at approximately 617 nm (or in the appropriate channel for PI, e.g., FL2 or PE-Texas Red).

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate out doublets and debris.

-

Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

Caption: this compound-induced G2/M arrest signaling pathway.

Experimental Workflow for Flow Cytometry Analysis

Caption: Experimental workflow for cell cycle analysis.

Formulation of Bifidenone for Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifidenone, a novel natural product, has demonstrated promising potential as an anti-cancer agent through its activity as a tubulin polymerization inhibitor.[1] Effective preclinical evaluation of this compound necessitates the development of appropriate formulations to ensure consistent and reproducible results in both in vitro and in vivo studies. As this compound is anticipated to have low aqueous solubility, a common challenge with many new chemical entities, this document provides detailed application notes and protocols for its formulation. These guidelines are designed to assist researchers in preparing stable and effective formulations of this compound for preclinical assessment.

Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value | Implication for Formulation |

| Aqueous Solubility | Low | Indicates the need for solubility enhancement techniques. |

| LogP | High | Suggests a lipophilic nature, making it a candidate for lipid-based formulations. |

| Chemical Stability | Potential for degradation | Highlights the importance of stability studies to identify optimal storage conditions and compatible excipients. |

Formulation Strategies for Preclinical Studies

Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical testing. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, required dose).

Strategy 1: Nanosuspension

Application: Suitable for oral, intravenous, and intraperitoneal administration. Nanosuspensions increase the surface area of the drug, leading to enhanced dissolution rate and bioavailability.

Principle: This technique involves reducing the particle size of the drug to the nanometer range and stabilizing the nanoparticles in a liquid medium using surfactants and polymers.

Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

Application: Primarily for oral administration. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Principle: The drug is dissolved in the lipid-based formulation, and the resulting emulsion facilitates its absorption.

Strategy 3: Cyclodextrin Complexation

Application: Suitable for oral and parenteral routes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.

Principle: The lipophilic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

Materials:

-

This compound

-

Stabilizer 1: Hydroxypropyl methylcellulose (HPMC)

-

Stabilizer 2: Polysorbate 80 (Tween 80)

-

Milling media (e.g., yttria-stabilized zirconium oxide beads)

-

Purified water

-

High-energy ball mill

Procedure:

-

Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) in an aqueous solution containing HPMC (e.g., 0.5% w/v) and Tween 80 (e.g., 0.1% w/v).

-

Add the milling media to the pre-suspension in a milling chamber. The volume of milling media should be approximately 50-60% of the chamber volume.

-

Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). Monitor the particle size intermittently using a particle size analyzer.

-

Continue milling until the desired particle size (e.g., <200 nm) is achieved.

-

Separate the nanosuspension from the milling media by filtration or decantation.

-

Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

-

Store the nanosuspension at a controlled temperature (e.g., 4°C) and protected from light.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

-

This compound

-

Oil phase (e.g., Capryol 90)

-

Surfactant (e.g., Cremophor EL)

-

Co-solvent (e.g., Transcutol HP)

-

Purified water

Procedure:

-

Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

-

Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing different ratios of the selected oil, surfactant, and co-solvent and observing the formation of an emulsion upon dilution with water.

-

Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial. b. Heat the mixture to 40-50°C to ensure homogeneity. c. Add the accurately weighed amount of this compound to the mixture and vortex until it is completely dissolved.

-

Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of purified water with gentle agitation. Observe the time it takes to form a clear or slightly opalescent emulsion. b. Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using a particle size analyzer. c. Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method (e.g., HPLC).

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Purified water

-

Magnetic stirrer

-

Lyophilizer

Procedure:

-

Phase Solubility Study: To determine the stoichiometry of the inclusion complex, perform a phase solubility study by adding excess this compound to aqueous solutions of increasing HP-β-CD concentrations. Shake the suspensions at a constant temperature until equilibrium is reached. Filter the samples and analyze the concentration of dissolved this compound.

-

Complex Preparation (Kneading Method): a. Prepare a paste by adding a small amount of water to a specific molar ratio of HP-β-CD in a mortar. b. Gradually add this compound to the paste and knead for a specified time (e.g., 60 minutes). c. Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50°C). d. Pass the dried complex through a sieve to obtain a uniform powder.

-

Complex Preparation (Lyophilization Method): a. Dissolve HP-β-CD in purified water. b. Add a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to the HP-β-CD solution with constant stirring. c. Stir the mixture for 24-48 hours to allow for complex formation. d. Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.

-

Characterization: a. Drug Content: Determine the amount of this compound in the complex using a validated analytical method. b. Inclusion Efficiency: Calculate the percentage of this compound successfully encapsulated in the cyclodextrin. c. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Stability Testing Protocol

A crucial aspect of preclinical formulation development is to ensure the stability of the prepared formulation under the intended storage and experimental conditions.

Protocol:

-

Prepare the selected this compound formulation (nanosuspension, SEDDS, or cyclodextrin complex).

-

Divide the formulation into multiple aliquots and store them under different conditions:

-

Refrigerated (2-8°C)

-

Room temperature (25°C/60% RH)

-

Accelerated conditions (40°C/75% RH)

-

-

At specified time points (e.g., 0, 1, 2, 4 weeks, and 3 months), withdraw an aliquot from each storage condition.

-

Analyze the samples for the following parameters:

-

Appearance: Visual inspection for any changes in color, clarity, or phase separation.

-

Drug Content: Quantify the concentration of this compound to assess for chemical degradation.

-

Physical Stability:

-

For nanosuspensions: Particle size, PDI, and zeta potential.

-

For SEDDS: Emulsification time and droplet size.

-

For cyclodextrin complexes: Dissolution profile.

-

-

Degradation Products: Use a stability-indicating analytical method to detect and quantify any degradation products.

-

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.

Experimental Workflow for Formulation Development

Caption: Workflow for the development of a preclinical formulation for this compound.

References

Troubleshooting & Optimization

Troubleshooting Bifidenone instability in solution

Disclaimer: Currently, there is a lack of specific published data on the stability of Bifidenone in various solutions. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of handling small molecules, particularly tubulin inhibitors, in a research setting. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues researchers may encounter when working with this compound solutions.

| Problem | Possible Cause | Recommended Solution |

| Precipitation in solution upon storage | - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Storage temperature is too low. | - Try a different solvent or a co-solvent system. - Gently warm the solution to redissolve the precipitate. - Store the solution at a higher temperature (if stability permits). - Prepare a fresh solution before each experiment. |

| Loss of biological activity over time | - Degradation of this compound in solution. - Adsorption to plasticware. | - Aliquot the stock solution to minimize freeze-thaw cycles. - Store the solution protected from light. - Use low-adhesion microcentrifuge tubes. - Perform a stability test to determine the degradation rate. |

| Inconsistent experimental results | - Inaccurate initial concentration due to incomplete dissolution. - Degradation of the compound during the experiment. | - Ensure complete dissolution of the solid this compound by vortexing or sonication. - Prepare fresh dilutions from a stable stock solution for each experiment. - Minimize the time the compound spends in aqueous media before use. |

| Color change of the solution | - Oxidation or degradation of this compound. | - Store the solution under an inert gas (e.g., argon or nitrogen). - Add an antioxidant to the solvent if compatible with the experimental setup. - Prepare fresh solutions and use them promptly. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific data for this compound is unavailable, many tubulin inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is advisable to start with a small amount of the compound to test its solubility in different solvents. For aqueous buffers, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration in the aqueous buffer.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My this compound solution is stored in DMSO at -20°C. How can I be sure it is stable?

A3: While many compounds are stable in DMSO at low temperatures, it is best practice to perform a stability study. This can be done by measuring the concentration and purity of an aliquot of the stock solution over time using techniques like High-Performance Liquid Chromatography (HPLC).

Q4: Can I prepare a large batch of this compound in an aqueous buffer for my experiments?

A4: It is generally not recommended to prepare large batches of small molecules in aqueous buffers for long-term storage, as they are more prone to hydrolysis and microbial contamination. It is best to prepare fresh dilutions in aqueous buffers from a concentrated stock in an organic solvent immediately before each experiment.

Q5: I observed a decrease in the potency of this compound in my cell-based assays. What could be the reason?

A5: A decrease in potency can be due to several factors, including:

-

Degradation: The compound may be unstable in your cell culture medium.

-

Adsorption: The compound may be adsorbing to the surface of your culture plates or tubes.

-

Metabolism: The cells may be metabolizing the compound.

To troubleshoot this, you can try preparing fresh solutions for each experiment, using low-adhesion plasticware, and reducing the incubation time if possible.

Experimental Protocols

General Protocol for Assessing this compound Stability

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Storage Conditions: Aliquot the stock solution into multiple tubes and store them under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).

-

Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

-

Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method like HPLC or LC-MS.

-

Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation under each condition.

Quantitative Data Summary

As specific quantitative data for this compound stability is not yet available, we provide the following template for researchers to summarize their own stability study findings.

| Storage Condition | Solvent | Concentration | Time Point | % Remaining this compound | Notes |

| e.g., -20°C, dark | e.g., DMSO | e.g., 10 mM | 1 month | ||

| e.g., 4°C, dark | e.g., DMSO | e.g., 10 mM | 1 month | ||

| e.g., Room Temp, light | e.g., PBS | e.g., 100 µM | 24 hours |

Visualizations

Hypothetical Signaling Pathway for this compound

This compound is a known tubulin polymerization inhibitor. Such compounds interfere with microtubule dynamics, which can lead to cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.

Caption: Hypothetical signaling pathway of this compound as a tubulin polymerization inhibitor.

Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound solution instability.

Caption: A workflow for troubleshooting this compound solution instability.

Technical Support Center: Optimizing Bifidenone for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Bifidenone in in vitro assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the experimental use of this compound.

1. Solubility and Preparation of this compound Stock Solutions

-